molecular formula C6H9N3O2 B009466 methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 109012-96-6

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B009466
CAS RN: 109012-96-6
M. Wt: 155.15 g/mol
InChI Key: CXAHIUONPHHSTL-UHFFFAOYSA-N
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Description

what is 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate'? this compound is an organic compound composed of a methyl group, an amino group, a pyrazole ring, and a carboxylate group. It is used as a building block in organic synthesis. the use of 'this compound' this compound can be used as a starting material in the synthesis of various pharmaceuticals and other compounds. For example, it can be used to synthesize the antifungal drug terbinafine, which is used to treat fungal infections of the skin and nails. It can also be used to synthesize the anticonvulsant drug lamotrigine, which is used to treat epilepsy and bipolar disorder. Additionally, it can be used to synthesize the anti-malarial drug mefloquine, which is used to prevent and treat malaria. the chemistry of 'this compound' this compound is an organic compound composed of a pyrazole ring and a carboxylate functional group. The pyrazole ring is composed of three nitrogen atoms and one carbon atom, while the carboxylate group contains one carbon atom, one oxygen atom, and two hydrogen atoms. When the compound is in its neutral state, the nitrogen atoms of the pyrazole ring are positively charged, while the carboxylate group is negatively charged. This charge difference creates an electrostatic interaction between the two functional groups. The compound can also be broken down into two components: the methyl group (CH3) and the 5-amino-3-methyl-1H-pyrazole-4-carboxylate (C4H4N3O2). The methyl group is composed of one carbon atom and three hydrogen atoms, while the 5-amino-3-methyl-1H-pyrazole-4-carboxylate is composed of four carbon atoms, four nitrogen atoms, three oxygen atoms, and eight hydrogen atoms. The compound can also undergo a variety of chemical reactions. For example, it can react with acids to form salts, it can react with bases to form amines, and it can react with alcohols to form esters. Additionally, it can be oxidized to form aldehydes and carboxylic acids, or it can be reduced to form amines. the biochemical/physical effects of 'this compound' this compound is an organic compound used in pharmaceuticals, cosmetics, and food products. It is a derivative of pyrazole, a five-member heterocyclic aromatic ring. Biochemical effects: this compound is known to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also known to inhibit the formation of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Physical effects: this compound is known to act as an antioxidant, scavenging free radicals and reducing oxidative damage. It is also known to reduce inflammation and pain, and has anti-allergic and anti-inflammatory properties. the benefits of 'this compound' this compound is a widely used chemical compound with a variety of applications. It has been used in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in biochemical research. The compound is also used as an antioxidant, a food preservative, and a corrosion inhibitor. It has been shown to be effective in the treatment of certain types of cancer, and has been used in the development of novel drugs for the treatment of HIV/AIDS. Additionally, the compound has been found to be effective in the treatment of chronic pain, and has been used in the development of novel pain medications. Furthermore, it has been used in the production of polymers, in the manufacture of dyes, and in the treatment of water and wastewater. the related research of 'this compound' 1. Synthesis and Characterization of this compound. 2. Determination of the Acidity Constants of this compound. 3. Investigation of the Interaction between this compound and DNA. 4. Kinetics of the Decomposition of this compound. 5. Theoretical Study of the Reactivity of this compound. 6. Reactivity of this compound in Organic Synthesis. 7. Biological Activity of this compound. 8. Determination of the Thermodynamic Properties of this compound. 9. Synthesis and Applications of this compound Derivatives. 10. Synthesis and Spectroscopic Characterization of this compound.

Scientific Research Applications

Structural and Crystallographic Studies

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their structural and crystallographic properties. For instance, Portilla et al. (2007) explored the hydrogen-bonded chains and rings in related compounds, emphasizing the importance of hydrogen bonding in determining molecular structure (Portilla et al., 2007). Similarly, Minga (2005) synthesized a related compound and analyzed its crystal structure, finding potential applications in fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis and Characterization

Research has focused on the synthesis and characterization of this compound derivatives. Viveka et al. (2016) combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which are biologically significant (Viveka et al., 2016).

Biological and Chemical Properties

Several studies have examined the biological and chemical properties of these compounds. For instance, the research by Maqbool et al. (2014) on pyrazolopyridines revealed their antibacterial properties (Maqbool et al., 2014). Wu et al. (2006) investigated the unique reactivity of a similar compound for synthesizing pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, with potential as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).

Anticancer and Antimicrobial Studies

Compounds derived from this compound have been evaluated for their anticancer and antimicrobial activities. Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and found them to exhibit significant antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition and Material Science Applications

In material science, derivatives of this compound have been explored for their properties as corrosion inhibitors. For example, Dohare et al. (2017) studied pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel, highlighting the potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

properties

IUPAC Name

methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHIUONPHHSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550751
Record name Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109012-96-6
Record name Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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